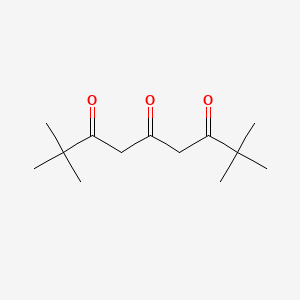
2,2,8,8-Tetramethylnonane-3,5,7-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,8,8-Tetramethylnonane-3,5,7-trione is an organic compound with the molecular formula C13H22O3 It is characterized by the presence of three ketone groups and four methyl groups attached to a nonane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,8,8-Tetramethylnonane-3,5,7-trione typically involves the use of starting materials such as 2,2,8,8-tetramethylnonane and appropriate oxidizing agents to introduce the ketone functionalities. One common method involves the oxidation of 2,2,8,8-tetramethylnonane using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to yield the desired trione compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,8,8-Tetramethylnonane-3,5,7-trione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Compounds with new functional groups replacing the ketone groups
Wissenschaftliche Forschungsanwendungen
2,2,8,8-Tetramethylnonane-3,5,7-trione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2,8,8-Tetramethylnonane-3,5,7-trione involves its interaction with molecular targets through its ketone groups. These groups can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules, influencing their activity and function. The specific pathways and targets depend on the context of its application, such as in biological systems or chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,8,8-Tetramethylnonane: Lacks the ketone groups present in 2,2,8,8-Tetramethylnonane-3,5,7-trione.
2,2,8,8-Tetramethylnonane-3,5,6-trione: Similar structure but with different positioning of the ketone groups.
Uniqueness
This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
104779-75-1 |
|---|---|
Molekularformel |
C13H22O3 |
Molekulargewicht |
226.31 g/mol |
IUPAC-Name |
2,2,8,8-tetramethylnonane-3,5,7-trione |
InChI |
InChI=1S/C13H22O3/c1-12(2,3)10(15)7-9(14)8-11(16)13(4,5)6/h7-8H2,1-6H3 |
InChI-Schlüssel |
QPYLYMYYWNIHMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)CC(=O)CC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


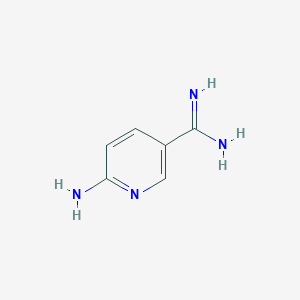
![Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride](/img/structure/B13447238.png)
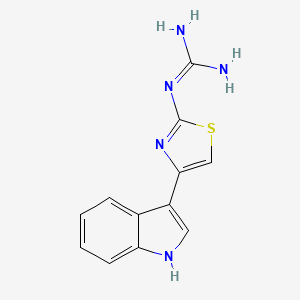
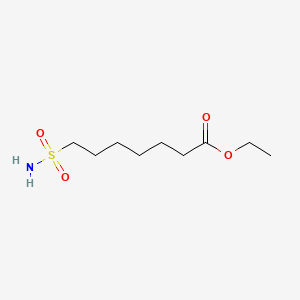
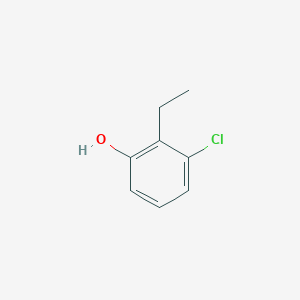
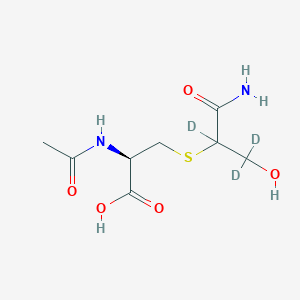
![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride](/img/structure/B13447266.png)
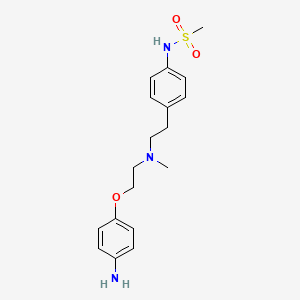
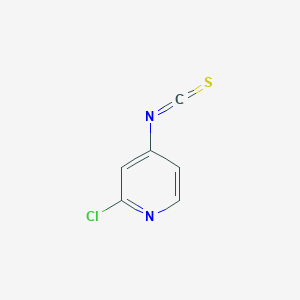

![1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde](/img/structure/B13447293.png)
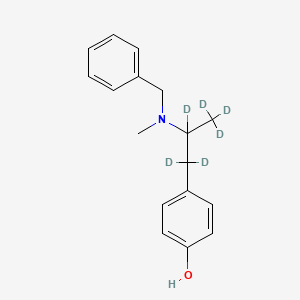
![Bis(4-methoxy[1,1'-biphenyl]-3-yl) disulfide](/img/structure/B13447302.png)
![cis-3-{[(1R)-1-{4-[5-(4-Isobutylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}ethyl]amino}cyclobutanecarboxylic acid](/img/structure/B13447306.png)
